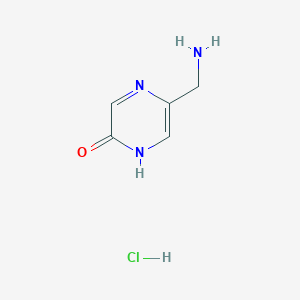
Benzyl(3,3-dimethylbutan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(3,3-dimethylbutan-2-yl)amine is a chemical compound with the formula C13H21N . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves reactions such as amination, arylation, and transamination . These reactions often involve the use of aromatic aldehydes and amine sources .Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .Chemical Reactions Analysis
Amines, including this compound, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . The Kb value for a similar compound, methylamine, is 4.6 × 10−4 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 191.31 . The boiling point and other physical properties are not specified in the available resources .Aplicaciones Científicas De Investigación
Multi-Stimuli Responsive Materials
Benzylamine derivatives have been explored for their application in creating multi-stimuli responsive materials. For example, a novel V-shaped molecule and its derivatives demonstrated significant changes in quantum yields and morphology-dependent fluorochromism, influenced by mechanical force or pH changes. Such properties indicate potential for use as security inks, highlighting the application of benzylamine structures in developing smart materials with environmental responsiveness (Xiao-lin Lu & M. Xia, 2016).
Organic Synthesis and Catalysis
In organic synthesis, benzylamine derivatives serve as important intermediates. A procedure for direct carbonylative transformation of benzyl amines under additive-free conditions was developed, showcasing the role of such structures in facilitating complex synthesis processes, including the preparation of drugs like methylphenidate (Yahui Li, Zechao Wang, Xiao‐Feng Wu, 2018).
Corrosion Inhibition
Benzylamine derivatives also demonstrate applications in corrosion inhibition. Studies on the inhibition performance of benzothiazole and benzylamine derivatives on mild steel in acidic environments showed high efficiency, indicating the potential of benzylamine structures in protecting metals against corrosion. The adsorption of these compounds on metal surfaces follows Langmuir's isotherm, suggesting a predominantly chemisorption mechanism for the inhibition process (Zohreh Salarvand et al., 2017).
Material Science and Chemistry
The development of novel, sustainable catalytic methodologies to access benzylamines highlights their prominence in pharmaceutically active compounds. The direct coupling of benzyl alcohols with amines through borrowing hydrogen methodology, facilitated by iron catalysis, underscores the utility of benzylamine derivatives in material science and synthetic chemistry (Tao Yan, B. Feringa, Katalin Barta, 2016).
Mecanismo De Acción
Target of Action
Benzyl(3,3-dimethylbutan-2-yl)amine is a complex organic compound. Similar compounds like benzylamine have been found to interact with enzymes such as trypsin-1 and trypsin-2 .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other benzylamine derivatives .
Propiedades
IUPAC Name |
N-benzyl-3,3-dimethylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-11(13(2,3)4)14-10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVJAMSIPVNJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)
![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)
![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2682920.png)
![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2682921.png)


![2-(pyridin-3-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2682926.png)




![1-(3,4-difluorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2682937.png)